molecular formula C7H7N3O B12825710 5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile

5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile

Cat. No.: B12825710
M. Wt: 149.15 g/mol
InChI Key: XVPODOIXMHQUOP-UHFFFAOYSA-N
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Description

5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile is a heterocyclic compound that features a fused ring system combining an imidazole and an oxazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile typically involves the condensation of 3-(4-methoxyphenylamino)-5,6-dihydro-2H-1,4-oxazine with substituted phenacyl bromides. This reaction occurs at the exocyclic nitrogen atom, forming 3-aryl-3-hydroxy-1-(4-methoxyphenyl)-2,5,6,8-tetrahydro-3H-imidazo[2,1-c][1,4]-oxazinium bromides . Further treatment with acetic anhydride yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen and oxygen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents like acetonitrile or dimethyl sulfoxide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile is unique due to its fused ring system, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and its applications in multiple fields make it a valuable compound for further research and development .

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile

InChI

InChI=1S/C7H7N3O/c8-3-6-4-9-7-5-11-2-1-10(6)7/h4H,1-2,5H2

InChI Key

XVPODOIXMHQUOP-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=NC=C(N21)C#N

Origin of Product

United States

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